L-Serine, L-gamma-glutamyl-

Catalog No.
S528846
CAS No.
5875-35-4
M.F
C8H14N2O6
M. Wt
234.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine, L-gamma-glutamyl-

CAS Number

5875-35-4

Product Name

L-Serine, L-gamma-glutamyl-

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C8H14N2O6/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16)/t4-,5-/m0/s1

InChI Key

SQBNIUOYNOKDTI-WHFBIAKZSA-N

SMILES

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

G-Glu-Ser

Canonical SMILES

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound gamma-Glutamyl-serine is 234.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Serine, L-gamma-glutamyl- is a dipeptide compound formed from L-serine and gamma-glutamic acid. This compound is notable for its involvement in various biochemical processes and potential therapeutic applications. L-serine is a non-essential amino acid that plays a critical role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system. Gamma-glutamic acid, a derivative of glutamate, is crucial for neurotransmission and metabolic pathways. The combination of these two amino acids results in a compound that possesses unique properties beneficial for biological functions.

L-Serine, L-gamma-glutamyl- can participate in several enzymatic reactions, particularly those catalyzed by gamma-glutamyl transpeptidase. This enzyme facilitates the transfer of the gamma-glutamyl moiety from one substrate to another, which can include amino acids or peptides. The reaction occurs in two steps:

  • Acylation: The gamma-glutamyl moiety is transferred to the enzyme, forming an acyl-enzyme intermediate.
  • Deacylation: The gamma-glutamyl group is then transferred to an acceptor molecule, resulting in the formation of the final product .

This mechanism highlights the compound's role in peptide synthesis and modification.

L-Serine, L-gamma-glutamyl- exhibits various biological activities that are significant for cellular function. It has been shown to enhance neuroprotection and promote neuronal health due to its involvement in neurotransmitter synthesis and metabolic pathways. Research indicates that L-serine supplementation may improve cognitive functions and reduce neuroinflammation in models of neurological disorders such as Alzheimer's disease and multiple sclerosis . Additionally, it plays a role in maintaining redox homeostasis, which is vital for cellular health.

The synthesis of L-Serine, L-gamma-glutamyl- can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing gamma-glutamyl transpeptidase to catalyze the reaction between L-serine and gamma-glutamic acid.
  • Chemical Synthesis: Employing standard peptide coupling techniques where activating agents facilitate the formation of peptide bonds between amino acids.
  • Biotransformation: Using microbial systems to produce dipeptides through fermentation processes that involve specific strains capable of synthesizing amino acids .

These methods allow for efficient production tailored to specific applications.

Studies on interaction mechanisms involving L-Serine, L-gamma-glutamyl- have revealed its ability to interact with various receptors and enzymes:

  • Gamma-Glutamyl Transferase: The compound acts as a substrate for this enzyme, facilitating the transfer of gamma-glutamyl groups which are involved in cellular signaling pathways.
  • Calcium-Sensing Receptors: It may influence gastrointestinal signaling by modulating hormone release in response to nutrient intake .

These interactions underline its significance in both metabolic processes and therapeutic contexts.

L-Serine, L-gamma-glutamyl- shares structural similarities with other compounds that contain gamma-glutamyl or serine moieties. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
Gamma-Glutamyl-CysteineTripeptideInvolved in antioxidant defense (glutathione)
Gamma-Glutamyl-ValineDipeptideEnhances umami taste; involved in flavor chemistry
L-SerineAmino AcidPrecursor for neurotransmitters; supports brain health
Gamma-Aminobutyric AcidAmino AcidMajor inhibitory neurotransmitter; regulates neuronal excitability

L-Serine, L-gamma-glutamyl- is unique due to its dual role as both an amino acid and a component of peptide synthesis pathways, contributing to both structural and functional aspects within biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.8

Exact Mass

234.09

LogP

-5.73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

Dates

Last modified: 08-15-2023
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